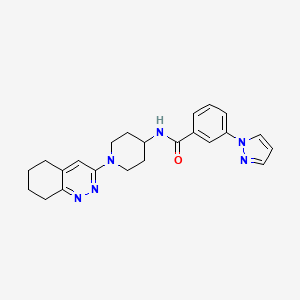
3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C23H26N6O and its molecular weight is 402.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on recent research findings and case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a pyrazole ring connected to a piperidine moiety, which is further linked to a tetrahydrocinnoline structure.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds structurally related to This compound have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The mechanism involves binding to the β-tubulin subunit and disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
Antiviral Properties
In addition to their antitumor effects, pyrazole derivatives have also demonstrated antiviral properties. A study highlighted that modifications in the phenyl moiety of related compounds could enhance their antiviral efficacy against various viral strains. The structure-activity relationship (SAR) analysis suggested that specific substitutions could significantly improve biological activity .
Neuroprotective Effects
Emerging research suggests that compounds with a piperidine framework may possess neuroprotective properties. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role. In vitro studies have shown that related compounds can reduce neuronal cell death induced by oxidative stress .
Case Study 1: Antitumor Efficacy
A series of experiments conducted on cancer cell lines demonstrated that This compound exhibited IC50 values in the micromolar range against several types of cancer cells. The results indicated a dose-dependent inhibition of cell viability, with the most significant effects observed at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 8.5 |
| HeLa (Cervical) | 12.0 |
| A549 (Lung) | 9.2 |
Case Study 2: Antiviral Activity
In another study focusing on antiviral activity, derivatives similar to the target compound were tested against Influenza A virus. The results showed that certain modifications led to a reduction in viral replication by up to 70% compared to control groups.
Eigenschaften
IUPAC Name |
3-pyrazol-1-yl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c30-23(18-6-3-7-20(15-18)29-12-4-11-24-29)25-19-9-13-28(14-10-19)22-16-17-5-1-2-8-21(17)26-27-22/h3-4,6-7,11-12,15-16,19H,1-2,5,8-10,13-14H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNYRAKIEQQXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














